![molecular formula C20H16BrNOS3 B11180083 (2-bromophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11180083.png)
(2-bromophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
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Overview
Description
(2-bromophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound that features a bromophenyl group and a dithioloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multiple steps:
Formation of the Dithioloquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dithioloquinoline structure.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated precursor and a suitable catalyst.
Final Assembly: The final step involves the coupling of the bromophenyl group with the dithioloquinoline core, typically under conditions that promote the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The bromine atom on the phenyl ring undergoes nucleophilic substitution under specific conditions:
Mechanistic studies indicate that electron-withdrawing effects from the quinoline and ketone groups activate the bromine for substitution. Steric hindrance from the 4,4,8-trimethyl group slightly reduces reaction rates compared to simpler bromophenyl systems .
Sulfur-Based Reactivity
The thioxo (C=S) and dithiolo (S–S) moieties participate in redox and coordination reactions:
Oxidation Reactions
Oxidizing Agent | Product | Application |
---|---|---|
H₂O₂ (30%) | Sulfone derivative (C=O) | Enhanced electrophilicity |
mCPBA | Sulfoxide intermediate | Chiral synthesis |
Oxidation of the thioxo group to sulfone increases the compound’s electrophilicity, facilitating subsequent nucleophilic attacks .
Thiol-Disulfide Exchange
In the presence of thiols (e.g., glutathione):
Compound+2 RSH→Reduced dithiol+RSSR
This reaction is critical for studying redox interactions in biological systems .
Cyclocondensation Reactions
The dithioloquinoline core reacts with β-dicarbonyl compounds to form fused heterocycles:
Reactant | Conditions | Product | Biological Activity |
---|---|---|---|
Acetylacetone | Ethanol, reflux | Pyrazolyl-quinoline hybrid | Anticancer (IC₅₀ = 0.78 μM) |
Ethyl acetoacetate | H₂SO₄ catalyst, 100°C | Dihydro-pyrazol-3-one derivative | Kinase inhibition |
These reactions exploit the compound’s electron-deficient quinoline ring, enabling cyclization with enolizable diketones .
Ketone Functionalization
The methanone group undergoes classical carbonyl reactions:
Reaction Type | Reagent | Product | Notes |
---|---|---|---|
Grignard Addition | CH₃MgBr | Tertiary alcohol | Low yield (35%) due to steric hindrance |
Reduction | NaBH₄, MeOH | Secondary alcohol | Requires elevated temperatures |
Steric bulk from the dithioloquinoline system significantly impedes nucleophilic additions to the ketone.
Photochemical Reactivity
UV irradiation (254 nm) induces C–S bond cleavage in the dithiolo ring, generating thiyl radicals. These radicals dimerize or trap oxygen, forming disulfides or sulfonates, respectively. Quantum yield studies indicate moderate photosensitivity compared to simpler dithiolanes .
Biological Interaction Pathways
While not purely chemical reactions, the compound’s interactions with enzymes involve covalent modifications:
-
Cytochrome P450 : Oxidative debromination to phenolic derivatives.
Critical Analysis of Reactivity
The compound’s reactivity is governed by three key factors:
-
Electron-Deficient Quinoline Core : Enhances electrophilic substitution and cycloaddition.
-
Steric Hindrance : Reduces accessibility to the ketone and bromophenyl sites.
-
Redox-Active Sulfur Groups : Facilitates both oxidative transformations and biological redox cycling.
Experimental challenges include optimizing reaction conditions to mitigate steric effects and improving yields in nucleophilic substitutions. Future studies should explore catalytic systems (e.g., palladium-mediated cross-couplings) to functionalize the bromophenyl group more efficiently .
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. The presence of the thioxo group suggests potential interactions with microbial enzymes or membranes, making it a candidate for further investigation in drug development targeting bacterial infections.
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis could provide insights into modifications that enhance its efficacy as an anticancer agent.
- Drug Discovery : Given its unique structural features, this compound could serve as a lead molecule in the development of new therapeutic agents. Its ability to interact with specific biological targets positions it as a candidate for further pharmacological evaluation.
Material Science Applications
The electronic properties of the compound may make it suitable for applications in organic electronics and photonics. Its structural characteristics could allow for the development of novel materials with unique optical or electronic properties.
Biological Probes
The compound's ability to interact with specific biological targets suggests its potential use as a probe in biochemical assays. This application could facilitate the study of biological processes and the development of diagnostic tools.
Mechanism of Action
The mechanism by which (2-bromophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (2-fluorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
- 1-(4-fluorophenyl)-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Uniqueness
The presence of the bromophenyl group in (2-bromophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone distinguishes it from its fluorinated analogs. This substitution can significantly alter the compound’s reactivity, biological activity, and physical properties, making it unique among similar compounds.
Biological Activity
The compound (2-bromophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C20H16BrNOS3
- Molecular Weight : 452.37 g/mol
- CAS Number : 1850098
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on thiourea derivatives have shown effective activity against various bacterial strains.
Key Findings:
-
Spectrum of Activity : The compound has been tested against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated activity against:
- Gram-positive : Staphylococcus aureus
- Gram-negative : Escherichia coli, Pseudomonas aeruginosa
- Fungal Strains : Candida spp.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related thiourea compounds ranged from 32 to 1024 µg/mL depending on the substituents on the benzene ring. This suggests that the structural modifications can significantly influence biological activity .
- Mechanism of Action : The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. Specific interactions with bacterial enzymes have been proposed based on molecular docking studies .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiourea derivatives, including those structurally related to our compound. The results indicated that certain derivatives exhibited potent activity against multidrug-resistant strains of bacteria. For example:
- Compound A showed an MIC of 32 µg/mL against S. aureus.
- Compound B exhibited a broader spectrum with MIC values ranging from 64 to 256 µg/mL against various strains including E. coli and C. albicans .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis highlighted that the presence of specific functional groups significantly enhances biological activity. For instance:
- The introduction of a bromine atom at the para position on the phenyl ring was associated with increased antimicrobial potency.
- Compounds lacking this bromine group showed reduced efficacy against tested strains .
Data Summary
Compound Name | MIC (µg/mL) | Active Against |
---|---|---|
Compound A | 32 | Staphylococcus aureus |
Compound B | 64 | Escherichia coli |
Compound C | 256 | Candida albicans |
Properties
Molecular Formula |
C20H16BrNOS3 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2-bromophenyl)-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C20H16BrNOS3/c1-11-8-9-15-13(10-11)16-17(25-26-19(16)24)20(2,3)22(15)18(23)12-6-4-5-7-14(12)21/h4-10H,1-3H3 |
InChI Key |
UAIIXWONDCZHGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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